molecular formula C23H24O7S B2608763 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate CAS No. 610753-94-1

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate

Cat. No.: B2608763
CAS No.: 610753-94-1
M. Wt: 444.5
InChI Key: FCFQTBQMNZEGLB-UHFFFAOYSA-N
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Description

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate is a complex organic compound with a unique structure that combines elements of benzo[b][1,4]dioxepin and chromen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate typically involves multiple steps. One common approach is to start with the preparation of the benzo[b][1,4]dioxepin moiety, followed by the synthesis of the chromen derivative. The final step involves the sulfonation of the chromen derivative to introduce the methanesulfonate group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.

    Reduction: This reaction can reduce certain functional groups, such as carbonyl groups, to alcohols.

    Substitution: This reaction can replace one functional group with another, potentially introducing new functionalities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Industry: It could be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors relevant to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-7-methoxy-6-propyl-chromen-4-one
  • 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetic acid

Uniqueness

The uniqueness of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties

Properties

IUPAC Name

[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-6-propylchromen-7-yl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O7S/c1-4-6-15-11-17-20(13-19(15)30-31(3,25)26)29-14(2)22(23(17)24)16-7-8-18-21(12-16)28-10-5-9-27-18/h7-8,11-13H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFQTBQMNZEGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OS(=O)(=O)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCCO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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